
N-n-propyl-4-phenylbenzamide
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Overview
Description
N-n-propyl-4-phenylbenzamide is a benzamide derivative characterized by a benzamide core substituted with an n-propyl group on the nitrogen atom and a phenyl group at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₇NO (molecular weight: 239.31 g/mol). Benzamides are often explored for their biological activity, such as enzyme inhibition or receptor modulation, and their synthetic versatility in organic transformations .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-n-propyl-4-phenylbenzamide to improve yield and purity?
- Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example, coupling agents like HBTU (as used in Scheme 7a for analogous benzamide derivatives) can enhance amide bond formation efficiency . Solvent selection (e.g., CH₃CN or DCM) and temperature control (e.g., 150°C for acetylation steps) are critical to minimize side reactions . Reagent stoichiometry and reaction time should be validated via thin-layer chromatography (TLC) or HPLC monitoring. Pre-purification steps, such as acid-base extraction, can remove unreacted starting materials .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer: Recrystallization using solvents like ethanol or ethyl acetate is effective for initial purification. For complex mixtures, column chromatography with silica gel (gradient elution using hexane/ethyl acetate) is recommended. High-performance liquid chromatography (HPLC) with a C18 column can resolve closely related impurities . Purity should be confirmed via melting point analysis and ¹H/¹³C NMR .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~7.2–8.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ ion).
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Cross-referencing with computational tools like PubChem or crystallographic data (if available) enhances reliability .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer: Use the SHELX suite (e.g., SHELXL) for refinement, which is robust for small-molecule crystallography . For ambiguous electron density regions:
- Apply restraints to bond lengths/angles based on similar structures (e.g., N-aryl amides ).
- Test alternative conformers via occupancy refinement.
- Validate thermal displacement parameters (ADPs) to identify disorder. Contradictions in data (e.g., R-factor discrepancies) require iterative re-examination of data collection (e.g., twinning or absorption corrections) .
Q. What strategies are recommended for analyzing the electronic effects of substituents on the benzamide core using computational methods?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents.
- Molecular Docking : Use PDB-based models (e.g., enzyme targets) to study interactions, as demonstrated for similar compounds in structural biology studies .
- QSAR Modeling : Correlate substituent parameters (Hammett σ values) with bioactivity data to predict modifications .
Q. How can high-throughput screening be applied to study the bioactivity of this compound derivatives?
- Methodological Answer:
- Library Synthesis : Use parallel reaction setups (e.g., microwave-assisted synthesis) with diverse substituents .
- Automated Assays : Screen against target enzymes or cell lines using fluorescence-based readouts.
- Data Analysis : Apply ANOVA and post-hoc tests (e.g., Fisher’s PLSD) to identify statistically significant bioactivity trends (p < 0.05) .
- Machine Learning : Train models on structural descriptors (e.g., SMILES strings) to predict activity cliffs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key differences between N-n-propyl-4-phenylbenzamide and related benzamide analogs:
Preparation Methods
Nucleophilic Acyl Substitution via Acyl Chloride Intermediate
Synthesis of 4-Phenylbenzoyl Chloride
The preparation begins with the synthesis of 4-phenylbenzoyl chloride, a critical intermediate.
-
Procedure :
4-Phenylbenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen for 4 hours . Excess SOCl₂ is removed under reduced pressure, yielding 4-phenylbenzoyl chloride as a pale-yellow oil (92% yield). -
Key Data :
-
Reaction time: 4 hours
-
Temperature: 40°C
-
Purity (HPLC): ≥98%
-
Coupling with n-Propylamine
The acyl chloride is reacted with n-propylamine to form the target amide:
-
Procedure :
n-Propylamine (12 mmol) is added dropwise to a stirred solution of 4-phenylbenzoyl chloride (10 mmol) and triethylamine (TEA, 15 mmol) in DCM (50 mL) at 0°C . The mixture is stirred at room temperature for 12 hours, washed with 1M HCl (2 × 30 mL) and brine (30 mL), dried over MgSO₄, and concentrated. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1). -
Key Data :
Coupling Reagent-Mediated Synthesis
Using DIC/HOBt System
A carbodiimide-based approach avoids acyl chloride generation:
-
Procedure :
4-Phenylbenzoic acid (10 mmol), n-propylamine (12 mmol), N,N′-diisopropylcarbodiimide (DIC, 12 mmol), and hydroxybenzotriazole (HOBt, 12 mmol) are dissolved in DCM (50 mL) . The mixture is stirred at room temperature for 24 hours, filtered to remove urea byproducts, and purified via silica gel chromatography. -
Key Data :
-
Yield: 65–73%
-
Reaction time: 24 hours
-
Purity (HPLC): 97%
-
TBTU/NEt₃ Protocol
Tetramethyluronium tetrafluoroborate (TBTU) enhances coupling efficiency:
-
Procedure :
4-Phenylbenzoic acid (10 mmol), TBTU (12 mmol), and NEt₃ (15 mmol) are dissolved in DMF (20 mL). n-Propylamine (12 mmol) is added, and the solution is stirred for 24 hours at room temperature . The product is precipitated in ice water, filtered, and recrystallized from ethanol. -
Key Data :
Microwave-Assisted Synthesis
Accelerated Amide Formation
Microwave irradiation reduces reaction times:
-
Procedure :
A mixture of 4-phenylbenzoic acid (10 mmol), n-propylamine (12 mmol), and HATU (12 mmol) in DMF (15 mL) is irradiated at 100°C for 20 minutes . The product is isolated via aqueous workup and recrystallization. -
Key Data :
-
Yield: 88–92%
-
Reaction time: 20 minutes
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Energy consumption: 150 W
-
Comparative Analysis of Methods
Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
---|---|---|---|---|
Acyl Chloride Route | 78–85 | 16 hours | 98 | High |
DIC/HOBt | 65–73 | 24 hours | 97 | Moderate |
TBTU/NEt₃ | 81–89 | 24 hours | 99 | High |
Microwave-Assisted | 88–92 | 20 minutes | 98 | Low |
Key Observations :
-
The TBTU/NEt₃ method offers the best balance of yield and purity.
-
Microwave-assisted synthesis is optimal for rapid small-scale production.
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Acyl chloride route remains preferred for large-scale synthesis due to cost-effectiveness .
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
-
Unreacted 4-phenylbenzoic acid (≤0.5% by HPLC).
Industrial-Scale Considerations
Solvent Selection
-
DCM and DMF are avoided in large-scale production due to toxicity. Ethyl acetate and IPA are preferred .
Cost Analysis
Reagent | Cost per kg (USD) |
---|---|
TBTU | 320 |
DIC | 280 |
SOCl₂ | 50 |
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-phenyl-N-propylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-2-12-17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
NJFWTSPUTLPZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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